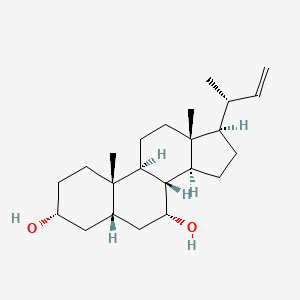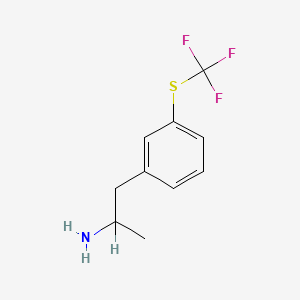
Nortiflorex
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nortiflorex is a chemical compound with a complex structure that includes a benzene ring, an ethanamine group, and a trifluoromethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific reagents and conditions to ensure the successful incorporation of the trifluoromethylthio group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactions using specialized equipment to control reaction conditions such as temperature, pressure, and the presence of catalysts. The exact methods can vary depending on the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Nortiflorex can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
Nortiflorex has several scientific research applications:
Biology: Research into the biological activity of this compound can provide insights into its potential use in pharmaceuticals and agrochemicals.
Medicine: The compound’s unique structure may offer therapeutic benefits, making it a candidate for drug development.
Industry: Its chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which Nortiflorex exerts its effects involves interactions with molecular targets and pathways within biological systems. The trifluoromethylthio group can influence the compound’s reactivity and interactions with enzymes, receptors, and other biomolecules. Detailed studies are required to fully understand the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzeneethanamine, N,alpha,alpha-trimethyl-: This compound has a similar benzeneethanamine structure but lacks the trifluoromethylthio group.
Alpha-methyl-alpha-(trifluoromethyl)-benzeneethanamine: This compound is closely related but differs in the specific positioning of the trifluoromethyl group.
Uniqueness
Nortiflorex is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
52771-23-0 |
|---|---|
Molecular Formula |
C10H12F3NS |
Molecular Weight |
235.27 g/mol |
IUPAC Name |
1-[3-(trifluoromethylsulfanyl)phenyl]propan-2-amine |
InChI |
InChI=1S/C10H12F3NS/c1-7(14)5-8-3-2-4-9(6-8)15-10(11,12)13/h2-4,6-7H,5,14H2,1H3 |
InChI Key |
KNAYQGVZGNYISX-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC(=CC=C1)SC(F)(F)F)N |
Canonical SMILES |
CC(CC1=CC(=CC=C1)SC(F)(F)F)N |
Synonyms |
nortiflorex |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


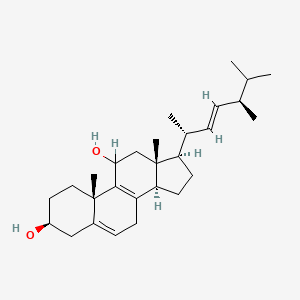
![methyl (E)-4-fluoro-7-[(1R,2R,3R)-3-hydroxy-2-[(E,4S)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-4-enoate](/img/structure/B1235478.png)
![3-[(Z)-(1-Methyl-5-nitroimidazol-2-yl)methylideneamino]-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one;hydrochloride](/img/structure/B1235479.png)
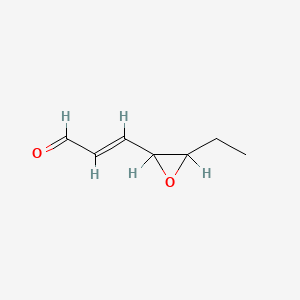
![2-methyl-N-[(E)-1-pyridin-3-ylethylideneamino]furan-3-carboxamide](/img/structure/B1235482.png)
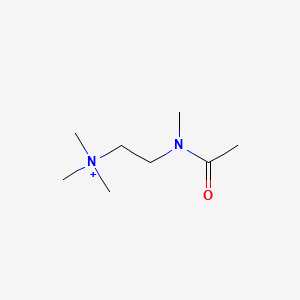
![1-(2-furanylmethyl)-3-(3-methoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B1235486.png)
![4-Nitro[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole-1,6-diium-1,6-diolate](/img/structure/B1235488.png)

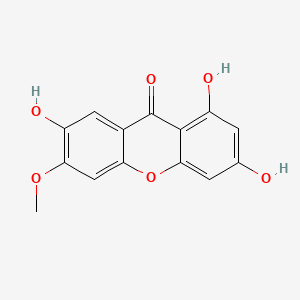
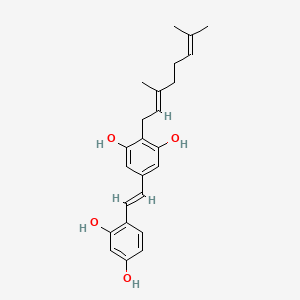
![2-[(E)-non-1-en-3,5,7-triynyl]oxan-3-ol](/img/structure/B1235496.png)

